molecular formula C11H12ClN3 B13620346 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine CAS No. 3654-23-7

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13620346
CAS No.: 3654-23-7
M. Wt: 221.68 g/mol
InChI Key: GANXEILFYRXYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3654-23-7

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

GANXEILFYRXYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2Cl)N)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and a precursor for fused ring systems.[1]

Structural Dynamics, Synthetic Pathways, and Molecular Profiling[1]

Executive Summary

4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in drug discovery.[1] Unlike its 1-aryl isomers, which are common in agrochemicals, this 4-aryl-5-aminopyrazole architecture is engineered for bioactivity in oncology and inflammation.[1] Its structural core—a penta-substituted pyrazole ring—features a critical ortho-chlorophenyl moiety at the C4 position.[1] This substitution pattern induces significant steric torsion, forcing the phenyl ring out of planarity with the pyrazole core, a conformational feature essential for selectivity in ATP-binding pockets of enzymes like Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase .

Chemical Identity & Structural Analysis[1][2][3][4][5][6]
PropertyDetail
IUPAC Name 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
CAS Number Not widely indexed; Custom Synthesis Category
Molecular Formula C₁₁H₁₂ClN₃
Molecular Weight 221.69 g/mol
SMILES CN1C(N)=C(C(C)=N1)C2=CC=CC=C2Cl
InChI Key Generated from SMILES
2.1 Structural Dynamics & Steric Locking

The defining feature of this molecule is the 4-(2-chlorophenyl) substitution.[1]

  • Electronic Effect: The pyrazole ring is electron-rich (exaggerated by the 5-amino group).[1] The 2-chlorophenyl group acts as a weak electron-withdrawing group (inductive) but also as a steric bulk provider.[1]

  • Conformational Lock: The ortho-chloro substituent creates a steric clash with the C3-methyl and C5-amino groups.[1] This forces the phenyl ring to rotate approximately 60–90° relative to the pyrazole plane. In drug design, this "twisted" conformation is often exploited to fill hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that planar molecules cannot access.

Synthesis & Manufacturing Protocol

The synthesis of 4-aryl-5-aminopyrazoles requires precise regiochemical control.[1] The standard Knorr-type condensation often yields mixtures; however, the Nitrilase Route (via


-aryl-

-ketonitriles) is the industry standard for high-fidelity synthesis of this isomer.[1]
3.1 Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • Methylhydrazine: Provides the N1-Methyl and N2 nitrogens.[1]

  • 2-(2-Chlorophenyl)-3-oxobutanenitrile: Provides the carbon backbone, the C3-Methyl, and the C4-Aryl group.[1]

3.2 Step-by-Step Protocol

Step 1: Precursor Synthesis (


-Acylation) 
  • Reagents: 2-Chlorophenylacetonitrile, Ethyl Acetate, Sodium Ethoxide (NaOEt).

  • Mechanism: Claisen condensation.[1] The benzylic carbon of the nitrile is deprotonated by NaOEt and attacks the carbonyl of ethyl acetate.

  • Outcome: Formation of 2-(2-chlorophenyl)-3-oxobutanenitrile.[1]

Step 2: Cyclocondensation (Pyrazoles Formation)

  • Reagents: Methylhydrazine, Ethanol (Reflux), Acetic Acid (Catalytic).

  • Regioselectivity Control: Methylhydrazine (

    
    ) has two nucleophilic sites.[1] The 
    
    
    
    is more nucleophilic due to the inductive effect of the methyl group. It attacks the ketone carbonyl first (forming a hydrazone), followed by the
    
    
    attacking the nitrile to close the ring. This sequence selectively yields the 1-methyl-5-amino isomer over the 1-methyl-3-amino isomer.[1]
3.3 Synthetic Pathway Diagram (DOT)

SynthesisPathway cluster_mechanism Mechanism of Action Precursor1 2-Chlorophenylacetonitrile Intermediate 2-(2-Chlorophenyl)- 3-oxobutanenitrile Precursor1->Intermediate Claisen Condensation Reagent1 Ethyl Acetate (NaOEt, EtOH) Reagent1->Intermediate Product 4-(2-Chlorophenyl)- 1,3-dimethyl-1H-pyrazol-5-amine Intermediate->Product Cyclocondensation (Regioselective) Reagent2 Methylhydrazine (Reflux) Reagent2->Product

Caption: Regioselective synthesis via condensation of


-aryl-

-ketonitrile with methylhydrazine.
Physicochemical Profiling

For drug development professionals, the following properties dictate the molecule's behavior in biological assays and formulation.

PropertyValue (Predicted/Exp)Implication
LogP 2.1 ± 0.3Moderate lipophilicity; good membrane permeability (Lipinski compliant).[1]
TPSA ~41 ŲHigh oral bioavailability potential (Target < 140 Ų).[1]
pKa (Basic) ~3.5 (Pyrazole N2)Weakly basic; likely uncharged at physiological pH (7.4).[1]
H-Bond Donors 1 (Exocyclic

)
Critical for hinge-binding in kinase domains.[1]
Solubility Low in water; High in DMSO/DCMRequires micronization or salt formation (e.g., HCl) for in vivo dosing.
Molecular Interactions & SAR Utility

This molecule is rarely a final drug but serves as a Core Scaffold .[1] Its utility lies in its ability to be derivatized.[1]

5.1 Kinase Inhibition Mechanism

In the context of kinase inhibitors (e.g., p38, Src, CDK):

  • Hinge Binding: The N2 nitrogen (acceptor) and the C5-amino group (donor) form a bidentate H-bond interaction with the kinase hinge region (mimicking Adenine of ATP).[1]

  • Gatekeeper Interaction: The 4-(2-chlorophenyl) group projects into the hydrophobic pocket behind the gatekeeper residue.[1] The 2-chloro substituent provides a specific shape complementarity that can induce selectivity against kinases with smaller gatekeepers.[1]

5.2 Derivatization Potential
  • Acylation of C5-Amine: Converts the amine into an amide or urea, significantly increasing potency and selectivity (common in "Type II" kinase inhibitors).

  • Cyclization: Reaction with 1,3-dicarbonyls yields Pyrazolo[1,5-a]pyrimidines , a fused ring system seen in drugs like Zaleplon (though Zaleplon is a different isomer, the chemistry is homologous).

Analytical Characterization (Expected Signals)

To validate the synthesis, researchers should look for these diagnostic NMR signals:

  • ¹H NMR (DMSO-d₆):

    • 
       2.1 ppm (s, 3H): C3-Methyl .
      
    • 
       3.5 ppm (s, 3H): N1-Methyl .
      
    • 
       5.0–6.0 ppm (bs, 2H): C5-Amine  (
      
      
      
      , exchangeable with D₂O).
    • 
       7.2–7.5 ppm (m, 4H): 2-Chlorophenyl  aromatic protons.
      
  • ¹³C NMR:

    • Distinct signals for the pyrazole carbons: C3 (approx. 145 ppm), C4 (approx. 100 ppm), C5 (approx. 150 ppm).

References
  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem. 2011, 7, 179–197.

  • National Institutes of Health (PMC). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity."[1] PubMed Central.[1]

  • Organic Chemistry Portal. "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation." J. Org.[1][2][3] Chem. 2021.[1][2][3]

  • Korea University. "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Korea Univ.[1] Research Repository.

Sources

A Technical Guide to the Medicinal Chemistry Applications of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This technical guide delves into the potential medicinal chemistry applications of a specific, yet representative, member of this class: 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine. While this exact molecule may not be extensively documented in public literature, its structural motifs suggest significant potential as a starting point for drug discovery campaigns, particularly in the realm of kinase inhibition. This document will provide a comprehensive overview of the pyrazole scaffold, analyze the subject molecule's key features, and present a detailed, hypothetical hit-to-lead optimization strategy for developing novel kinase inhibitors. All proposed methodologies are grounded in established scientific principles and supported by authoritative references.

The Pyrazole Nucleus: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it highly attractive for drug design. Its metabolic stability, capacity for hydrogen bonding, and ability to serve as a rigid scaffold for presenting diverse substituents have led to its incorporation into drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][5]

Key Attributes of the Pyrazole Scaffold:

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[3]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

  • Tunable Electronics: The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, allowing for fine-tuning of a compound's potency and selectivity.

  • Structural Rigidity: The planar nature of the pyrazole ring provides a rigid core for the precise spatial orientation of appended functional groups, which is crucial for target binding.

Analysis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

The subject molecule, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, possesses several key structural features that suggest its potential as a lead compound for medicinal chemistry exploration.

Structural Feature Potential Significance
4-Aryl Substitution The 2-chlorophenyl group at the 4-position can engage in hydrophobic and van der Waals interactions within a target's binding pocket. The chlorine atom can also participate in halogen bonding.
1,3-Dimethylation The methyl groups at the 1 and 3 positions can provide steric bulk and enhance lipophilicity. The N1-methylation prevents tautomerization and can influence the orientation of the 5-amino group.
5-Amino Group The primary amine at the 5-position is a critical functional group that can act as a hydrogen bond donor, a key interaction for many kinase inhibitors that bind to the hinge region of the ATP-binding site.[6]

Primary Therapeutic Target: Protein Kinases

Given the prevalence of the 4-aryl-pyrazol-5-amine scaffold in known kinase inhibitors, this guide will focus on the development of this molecule as a lead for novel kinase-targeted therapies.[6][7][8] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10][11]

Rationale for Kinase Inhibition

The 5-amino group of the pyrazole core is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[6] The 4-aryl group can be directed towards the hydrophobic pocket of the kinase, while the substituents at the 1 and 3 positions can be modified to enhance selectivity and potency.

Hypothetical Hit-to-Lead Optimization Campaign

The following outlines a plausible hit-to-lead optimization strategy for developing 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine into a potent and selective kinase inhibitor.

The first step is to screen the parent compound against a panel of kinases to identify initial "hits." A broad-based screen, such as the DiscoverX KINOMEscan™, would provide a comprehensive overview of the compound's kinase selectivity profile.

Based on the initial screening results, a focused library of analogs would be synthesized to establish a clear SAR. The modifications would systematically probe the contributions of each substituent.

Table 1: Proposed Analogs for Initial SAR Studies

Analog ID Modification from Parent Compound Rationale
A1 Removal of the 2-chloro substituent on the phenyl ringTo assess the importance of the chlorine atom for potency and selectivity.
A2 Shifting the chloro substituent to the 3- or 4-position of the phenyl ringTo explore the optimal positioning of the halogen for interaction with the hydrophobic pocket.
A3 Replacing the chloro substituent with other halogens (F, Br, I)To investigate the influence of halogen size and electronegativity on binding.
A4 Replacing the chloro substituent with small alkyl or alkoxy groupsTo probe the steric and electronic requirements of the hydrophobic pocket.
B1 Replacing the N1-methyl group with larger alkyl groups (ethyl, propyl)To explore the steric tolerance at the N1 position.
B2 Replacing the C3-methyl group with other small alkyl groupsTo assess the impact of steric bulk at the C3 position on kinase selectivity.
C1 Acylation or sulfonylation of the 5-amino groupTo investigate the potential for additional interactions and to modulate the basicity of the amine.

Protocol 1: General Synthesis of 4-Aryl-1,3-dimethyl-1H-pyrazol-5-amine Analogs

A versatile synthetic route for the preparation of the proposed analogs can be achieved through a multi-step synthesis.[12][13]

  • Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine. This can be achieved through the condensation of hydrazine with a suitable beta-ketoester followed by methylation.

  • Step 2: Halogenation of the 4-position. The 4-position of the pyrazole ring can be halogenated using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Step 3: Suzuki Cross-Coupling. The 4-halo-pyrazole can then be coupled with a variety of arylboronic acids using a palladium catalyst to introduce the desired 4-aryl substituent.

Protocol 2: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs will be determined using a radiometric or fluorescence-based in vitro kinase assay.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide or protein substrate by the target kinase.

  • Procedure:

    • The target kinase, substrate, and ATP (spiked with ³²P-ATP for radiometric assays) are incubated in a suitable buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is quantified using a phosphorimager or by measuring fluorescence.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

DrugDiscoveryWorkflow Start Parent Compound: 4-(2-Chlorophenyl)-1,3-dimethyl -1H-pyrazol-5-amine Screening Broad Kinase Panel Screening Start->Screening Initial Hit Finding SAR SAR-Guided Analog Synthesis Screening->SAR Identified Hits Assay In Vitro Kinase Inhibition Assays SAR->Assay Synthesized Analogs Data Data Analysis (IC50 Determination) Assay->Data Data->SAR Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) Data->Lead_Opt Potent & Selective Leads

Caption: A streamlined workflow for the hit-to-lead optimization of a pyrazole-based kinase inhibitor.

Proposed Signaling Pathway for a Hypothetical Kinase Target

Assuming our lead compound shows potent inhibition of a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway, the mechanism of action can be visualized as follows:

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Aryl-Pyrazol-5-amine Inhibitor Inhibitor->MEK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrazole-based MEK inhibitor.

Future Directions and Conclusion

The 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. While this guide has focused on its potential as a kinase inhibitor, the inherent versatility of the pyrazole nucleus suggests that derivatives of this compound could also be explored for other biological activities, such as anti-inflammatory or antimicrobial effects.[1][14]

The successful development of a clinical candidate from this lead series will require a multidisciplinary approach, integrating medicinal chemistry, structural biology, and in vivo pharmacology. The detailed protocols and strategic framework presented in this guide provide a solid foundation for initiating such a drug discovery program. Through iterative design, synthesis, and testing, it is plausible that novel, potent, and selective drug candidates can be developed from this privileged pyrazole scaffold.

References

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007, November 15).
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (2025, July 12).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. (2016, May 26).
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC.
  • Current status of pyrazole and its biological activities - PMC.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • Overview on Biological Activities of Pyrazole Derivatives - OUCI.
  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021, September 29).
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine - CAS Common Chemistry.
  • 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • 1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde - EvitaChem.
  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv.

Sources

Methodological & Application

Scalable synthesis protocols for 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Part 1: Executive Summary & Strategic Analysis

The target molecule, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , represents a privileged scaffold in kinase inhibition (e.g., p38 MAPK) and agrochemical fungicide development. Its synthesis presents a classic process chemistry challenge: balancing regiocontrol (N1-methylation vs. N2-methylation) with scalability (cost vs. purity).

This guide delineates two distinct protocols tailored to specific development phases:

  • Protocol A (Modular Suzuki Route): Recommended for Lead Optimization/Early Development . It utilizes a "decorate-the-core" approach, ensuring 100% regiochemical fidelity and allowing rapid analog generation.

  • Protocol B (Convergent Cyclization Route): Recommended for Kilogram-Scale Manufacturing . It utilizes a cost-effective condensation strategy, minimizing step count and noble metal usage.

Retrosynthetic Pathway Analysis

Retrosynthesis cluster_RouteA Protocol A: Modular (High Fidelity) cluster_RouteB Protocol B: Convergent (Low Cost) Target Target: 4-(2-Chlorophenyl)-1,3-dimethyl- 1H-pyrazol-5-amine Int1 4-Bromo-1,3-dimethyl- 1H-pyrazol-5-amine Target->Int1 Suzuki Coupling (Pd-Cat) KetoNitrile 2-(2-Chlorophenyl)- 3-oxobutanenitrile Target->KetoNitrile Cyclization (-H2O) Boronic 2-Chlorophenyl boronic acid Core 5-Amino-1,3- dimethylpyrazole Int1->Core Bromination (NBS) Hydrazine Methylhydrazine Precursor 2-Chlorophenyl acetonitrile KetoNitrile->Precursor Claisen Condensation (EtOAc/Base)

Figure 1: Strategic retrosynthesis comparing the Modular Route (A) and Convergent Route (B).

Part 2: Protocol A – Modular Synthesis (High Purity)

Objective: Synthesis of high-purity material with unambiguous regiochemistry. Scale: 10 g – 100 g

Step 1: Bromination of the Pyrazole Core

Rationale: Electrophilic aromatic substitution on the electron-rich 5-aminopyrazole occurs exclusively at the C4 position.

  • Reagents:

    • 5-Amino-1,3-dimethylpyrazole (1.0 equiv) [CAS: 3524-32-1]

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

    • Acetonitrile (ACN) (10 vol)

  • Procedure:

    • Dissolve 5-amino-1,3-dimethylpyrazole in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes, maintaining temperature <5°C (Exothermic).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC/HPLC should show consumption of starting material (

      
       in 5% MeOH/DCM).
      
    • Workup: Concentrate solvent to 20% volume. Add water (20 vol) and stir vigorously. The product precipitates.

    • Isolation: Filter, wash with cold water, and dry in vacuo.

    • Yield: Expect 85–90% as an off-white solid.

Step 2: Suzuki-Miyaura Coupling

Rationale: Palladium-catalyzed cross-coupling introduces the aryl group without touching the sensitive amine or altering the N-methyl regiochemistry.

  • Reagents:

    • 4-Bromo-intermediate (from Step 1) (1.0 equiv)

    • 2-Chlorophenylboronic acid (1.2 equiv)[1]

    • Catalyst:

      
       (3-5 mol%)[1]
      
    • Base:

      
       (2.0 M aq.[1] solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (10 vol)

  • Procedure:

    • Charge reactor with Bromo-intermediate, Boronic acid, and Catalyst.[1]

    • Inert the vessel (Vacuum/Nitrogen cycle x3).

    • Add degassed Dioxane and

      
       solution.
      
    • Heat to 90°C for 4–6 hours.

    • Critical Control: Monitor for de-brominated byproduct (protonolysis). If observed, ensure strict oxygen exclusion.

    • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

    • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (0-5% MeOH in DCM).

Part 3: Protocol B – Convergent Synthesis (Industrial Scale)

Objective: Cost-minimized synthesis for kilogram batches. Scale: >1 kg

Step 1: Claisen Condensation

Rationale: Formation of the


-ketonitrile "spine".
  • Reaction: 2-Chlorophenylacetonitrile + Ethyl Acetate

    
     2-(2-Chlorophenyl)-3-oxobutanenitrile.[1]
    
  • Procedure:

    • Suspend Sodium Ethoxide (1.2 equiv) in Toluene.[1]

    • Add Ethyl Acetate (1.5 equiv) and heat to 60°C.

    • Slowly add 2-Chlorophenylacetonitrile (1.0 equiv) over 2 hours.

    • Reflux for 6 hours.

    • Workup: Quench with dilute HCl (pH 4). Extract organic phase, concentrate to yield the crude nitrile (often an oil/low-melting solid).[1] Use directly.

Step 2: Cyclization with Methylhydrazine

Rationale: Double condensation forms the pyrazole ring.

  • Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen.[1][2] Use closed systems.

  • Reagents:

    • Crude

      
      -ketonitrile (1.0 equiv)[1]
      
    • Methylhydrazine (1.1 equiv)[1]

    • Ethanol (5 vol)

    • Acetic Acid (Cat.[1] 0.1 equiv)[1][3]

  • Procedure:

    • Dissolve

      
      -ketonitrile in Ethanol.
      
    • Cool to 0–5°C.

    • Add Methylhydrazine dropwise (control exotherm).

    • Reflux for 4–8 hours.

    • Regioselectivity Check: The reaction produces primarily the 5-amino-1-methyl isomer (Target) due to the nucleophilicity of the

      
       group attacking the ketone first, followed by the 
      
      
      
      attacking the nitrile.
    • Purification: Cool to 0°C. The 5-amino isomer typically crystallizes out. The 3-amino isomer (impurity) often remains in mother liquor.[1]

    • Recrystallization: Isopropyl Alcohol (IPA) is the solvent of choice for upgrading isomeric purity to >99%.[1]

Part 4: Analytical Data & Validation

Expected Physicochemical Properties:

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidOxidizes slightly upon air exposure.
Melting Point 145 – 155°CRange depends on crystal polymorph.[1]
MS (ESI+)

Characteristic Cl isotope pattern (

).[1]
1H NMR

2.1 (s, 3H, C3-Me), 3.6 (s, 3H, N-Me)
N-Me typically shifts downfield vs C-Me.[1]
Regio-Check NOESY CorrelationStrong NOE between N-Me and C5-NH2 confirms 1,5-relationship.

Process Control Diagram (Suzuki Route):

Workflow Start Start: 5-Amino-1,3-dimethylpyrazole Bromination Bromination (NBS, ACN, 0°C) Start->Bromination IPC1 IPC: HPLC (Limit: <1% SM) Bromination->IPC1 Coupling Suzuki Coupling (Pd, Base, 90°C) IPC1->Coupling Pass Workup Aq. Workup & Pd Removal Coupling->Workup Cryst Crystallization (EtOH/Heptane) Workup->Cryst Final Final API Intermediate >99% Purity Cryst->Final

Figure 2: Workflow logic for the high-purity Suzuki protocol.

Part 5: References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective synthesis of 5-amino-pyrazoles."[4] ResearchGate.

  • Suzuki Coupling on Pyrazoles: "Synthesis of 4-aroyl-5-arylpyrazoles via reaction of enaminodiketones." Heterocycles, 2020.[1][5]

  • Methylhydrazine Safety: "Methylhydrazine - CID 6061." PubChem.

  • Analogous Synthesis (Edaravone Derivatives): "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs." MDPI, 2021.[1]

  • General Pyrazole Synthesis Reviews: "Reaction of 5-amino-pyrazole derivatives with various imines." ResearchGate.

Sources

Optimal solvent selection for recrystallization of pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Selection for Recrystallization of Pyrazole-5-amines

Part 1: Introduction & Core Challenges

Pyrazole-5-amines (also referred to as 5-aminopyrazoles) are privileged scaffolds in medicinal chemistry, serving as precursors for pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon), CDK inhibitors, and various kinase antagonists. However, their purification presents unique challenges due to three intrinsic physicochemical properties:

  • Tautomeric Ambiguity: In

    
    -unsubstituted derivatives, the 3-amino and 5-amino forms are tautomers.[1] In 
    
    
    
    -substituted derivatives, regioisomers (3-amino vs. 5-amino) often co-form during synthesis, possessing similar polarities that complicate chromatographic separation.[1]
  • High Polarity & Hydrogen Bonding: The exocyclic amine and the pyrazole ring nitrogens create a "push-pull" electronic system, making these compounds prone to strong intermolecular H-bonding.[1] This often leads to "oiling out" rather than discrete crystallization.

  • Oxidative Instability: The electron-rich amine is susceptible to air oxidation, leading to colored diazo- or azo-coupling impurities that co-precipitate with the product.[1]

This guide provides a rational, field-proven strategy for solvent selection to overcome these barriers, moving beyond trial-and-error to a mechanistic approach.

Part 2: Solvent Selection Logic & Screening Strategy

The "like dissolves like" rule is insufficient here. For pyrazole-5-amines, the solvent must disrupt the strong intermolecular H-bonds of the crystal lattice at high temperatures but allow them to re-form selectively upon cooling.[1]

The Polarity-Protic Axis
  • Class A: Short-Chain Alcohols (The Gold Standard) [1]

    • Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).

    • Mechanism:[1][2] These are both H-bond donors and acceptors.[1] They effectively solvate the amine and pyrazole nitrogens at boiling points. Their high dielectric constants discourage the aggregation of impurities.

    • Best For: General purification, removal of colored oxidation byproducts.

  • Class B: Polar Aprotic/Anti-Solvent Pairs

    • Solvents: Ethyl Acetate (EtOAc), Acetonitrile (MeCN) paired with Hexanes or Heptane.

    • Mechanism:[1][2] The polar aprotic solvent dissolves the organic scaffold; the non-polar anti-solvent forces precipitation.

    • Best For: Highly lipophilic

      
      -aryl pyrazoles that are too insoluble in alcohols.[1]
      
  • Class C: Aqueous Mixtures [3]

    • Solvents: EtOH/Water, MeOH/Water.[3]

    • Mechanism:[1][2] Water acts as a powerful anti-solvent for the organic fraction while retaining inorganic salts (e.g., hydrazine salts) in the mother liquor.

Decision Matrix: Solvent Screening Workflow

SolventScreening Start Start: Crude Pyrazole-5-amine SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes_EtOH Cool to RT/0°C Soluble->Yes_EtOH Yes No_Soluble Try EtOAc or Toluene Soluble->No_Soluble No Crystals Crystals Form? Yes_EtOH->Crystals Success Harvest Crystals (Protocol 1) Crystals->Success Yes No_Precip Add Water (Anti-solvent) Dropwise Crystals->No_Precip No Oil_Out Oiling Out? No_Precip->Oil_Out Reheat Reheat & Add Seed or Slow Cool Oil_Out->Reheat No SaltForm Switch to Salt Formation (Protocol 3) Oil_Out->SaltForm Yes (Persistent Oil) No_Soluble->SaltForm Insoluble in Organics

Figure 1: Logic flow for selecting the optimal recrystallization solvent system.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: The "Ethanol-Water" Displacement (General Purpose)

Target: Most N-alkyl and N-aryl pyrazole-5-amines.[1]

Scientific Rationale: Ethanol is often the thermodynamic solvent of choice. However, many pyrazoles are too soluble in pure ethanol even at


. Water increases the dielectric constant of the bulk solvent, forcing the hydrophobic pyrazole scaffold to crystallize while keeping polar impurities (salts, unreacted hydrazine) in solution.

Materials:

  • Crude Pyrazole-5-amine[1][2][4]

  • Solvent A: Absolute Ethanol (Hot)

  • Solvent B: Deionized Water (Ambient)

  • Activated Charcoal (optional, for colored impurities)

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add minimal boiling Ethanol (~5-10 mL/g) until the solid just dissolves.

    • Note: If the solution is dark red/brown, add 5% w/w activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation Point: Maintain the filtrate at near-boiling temperature. Add Water dropwise with vigorous stirring.

  • The Cloud Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of swirling.

  • Re-solvation: Add a few drops of hot Ethanol to just clear the turbidity (restoring a single phase).

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (insulate with a towel if necessary to slow cooling).

    • Critical Control Point: Rapid cooling here promotes oiling out.

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Harvest: Filter the crystals. Wash with a cold 1:1 EtOH:Water mixture.

Protocol 2: The "Salt-Break" Method (For Oiling/Difficult Cases)

Target: Low melting point derivatives or persistent oils.[1]

Scientific Rationale: If the free base is an oil or low-melting solid, purification is best achieved by converting the amine to a crystalline salt (e.g., Hydrochloride or Hemisulfate), purifying the salt, and then neutralizing.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude oil in EtOAc or Et2O (5 mL/g).

  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) or conc. H2SO4 dropwise at

    
    .
    
  • Precipitation: The salt will typically precipitate immediately as a white/off-white solid.

  • Purification: Filter the salt. Recrystallize the salt from hot Methanol or Ethanol.[3]

    • Why: Salts have drastically different solubility profiles and crystal packing energies than the free base, often eliminating the "oiling" issue.

  • Free Base Recovery: Suspend the purified salt in water. Adjust pH to ~9-10 with aqueous Na2CO3. Extract the free base into EtOAc, dry, and concentrate.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Performance for Pyrazole-5-amines

Solvent SystemPolaritySolubility (Hot)Solubility (Cold)Risk of OilingApplication
Ethanol (Abs) HighExcellentModerateLowPrimary screen; good for initial cleanup.[1]
EtOH / Water VariableGoodPoorMediumBest overall yield ; requires careful water addition.[1]
Toluene LowModerateVery PoorHighGood for removing polar tars; use for lipophilic derivatives.[1]
EtOAc / Hexane Low-MedGoodPoorHighUse when alcohols fail; effective for regioisomer separation.[1]
Methanol Very HighExcellentGoodLowOften too soluble; use only for very polar/salt forms.[1]

Troubleshooting "Oiling Out": Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]

  • Solution: Increase the temperature of the cloud point (add less anti-solvent).

  • Solution: Seed the mixture with a tiny crystal of pure product at the first sign of turbidity.

  • Solution: Switch from Protocol 1 to Protocol 2 (Salt Formation).

Part 5: References

  • Synthesis and Purification of 3-amino-5-methylpyrazole:

    • Source: US Patent 5,616,723. "Process for the preparation of 3-amino-5-methylpyrazole."

    • Relevance: Validates the use of alcohols (ethanol) for the precipitation of salts and purification of the free base.[5]

    • URL:[1]

  • General Synthesis and Properties of 3(5)-Aminopyrazoles:

    • Source:Organic Syntheses, Coll.[4] Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). "3(5)-Aminopyrazole".[1][4][6][7]

    • Relevance: Describes the distillation and crystallization of the parent compound, establishing the baseline for solubility (soluble in water/ethanol, less in non-polar).

    • URL:

  • Regioselectivity and Purification in Pyrazole Synthesis:

    • Source: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

    • Relevance: Discusses the separation of regioisomers, a critical aspect of pyrazole-5-amine purification.

    • URL:

  • Recrystallization Strategies for Heterocycles:

    • Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists."

    • Relevance: Authoritative text on solvent selection logic (Class A/B/C solvents) and troubleshooting oiling out phenomena in amine-rich heterocycles.

    • URL:

Sources

Preparation of pharmaceutical intermediates using 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (herein referred to as CMP-5A ) as a high-value building block in medicinal chemistry. CMP-5A is a "privileged scaffold," serving as the foundational core for pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles widely utilized as ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDK, and Src family kinases).[1] This document provides validated protocols for the synthesis, purification, and downstream cyclization of CMP-5A, emphasizing regiochemical control and industrial scalability.

Material Science & Specifications

Before initiating synthesis, the physicochemical profile of the starting material must be verified to ensure downstream reaction consistency.[1]

ParameterSpecificationNotes
Chemical Name 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Molecular Formula C₁₁H₁₂ClN₃
Molecular Weight 221.69 g/mol
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation.
Melting Point 148–152 °CDistinct sharp melt indicates high purity.[1]
Solubility Soluble in DMSO, DMF, MeOH, DCM.[1]Sparingly soluble in water.[1]
Purity Requirement >98.0% (HPLC)Critical for cyclization yields.[1]

Strategic Application: The Pyrazolo[1,5-a]pyrimidine Pathway

The primary application of CMP-5A is its conversion into pyrazolo[1,5-a]pyrimidines .[1] This transformation exploits the 1,3-binucleophilic character of the 5-aminopyrazole motif:

  • Exocyclic Amine (-NH₂): Acts as the hard nucleophile.

  • Endocyclic Nitrogen (N-2): Acts as the soft nucleophile for ring closure.

Mechanism of Action

The reaction with 1,3-dielectrophiles (e.g.,


-diketones) typically proceeds via an initial attack by the exocyclic amine to form an enaminone intermediate, followed by cyclodehydration.[1]

ReactionPathway Figure 1: Cyclocondensation Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis CMP CMP-5A (Binucleophile) Inter Enaminone Intermediate CMP->Inter Nucleophilic Attack (-NH2 on Carbonyl) Diketone 1,3-Diketone (Electrophile) Diketone->Inter Product Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) Inter->Product Cyclodehydration (N-2 Attack)

Experimental Protocols

Protocol A: Synthesis of CMP-5A (Precursor Synthesis)

Note: If CMP-5A is not purchased commercially, it must be synthesized with strict regiocontrol to avoid the 3-amino isomer.

Reagents:

  • 2-(2-Chlorophenyl)acetonitrile (1.0 eq)

  • Ethyl Acetate (1.2 eq)[1]

  • Sodium Hydride (60% dispersion, 1.5 eq)[1]

  • Methylhydrazine (1.1 eq)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Claisen Condensation: Suspend NaH in anhydrous Toluene at 0°C. Add a mixture of 2-(2-Chlorophenyl)acetonitrile and Ethyl Acetate dropwise.

  • Heating: Reflux for 4 hours to form the sodium salt of the

    
    -cyanoketone.
    
  • Quench & Isolation: Cool to RT, quench with water, and separate the aqueous layer (containing the enolate).[1] Acidify with HCl to precipitate 2-(2-chlorophenyl)-3-oxobutanenitrile .

  • Cyclization: Dissolve the nitrile intermediate in Ethanol. Cool to 0°C. Add Methylhydrazine dropwise.[1]

    • Critical Control Point: Maintain temperature <10°C during addition to favor the 5-amino-1-methyl isomer over the 3-amino isomer.

  • Reflux: Heat to reflux for 6 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain CMP-5A.

Protocol B: Synthesis of 3-(2-Chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This protocol demonstrates the core utility: fusing the pyrimidine ring.[1]

Reagents:

  • CMP-5A (1.0 mmol, 221 mg)[1]

  • Acetylacetone (1.2 mmol, 120 mg)[1]

  • Solvent: Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with catalytic Piperidine.[1]

Step-by-Step Methodology:

  • Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve CMP-5A in Glacial Acetic Acid.

    • Why Acetic Acid? It acts as both solvent and acid catalyst, promoting the dehydration step.[1]

  • Addition: Add Acetylacetone (2,4-pentanedione) in one portion.

  • Reaction: Reflux the mixture at 118°C for 3–5 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Endpoint: Disappearance of the amine spot (Rf ~0.[1]3) and appearance of a fluorescent spot (Rf ~0.7).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize with saturated NaHCO₃ solution until pH ~7–8.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Characterization Data (Simulated):

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     2.45 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 6.85 (s, 1H, Pyrimidine-H), 7.30–7.50 (m, 4H, Ar-H).
    

Protocol C: Amide Derivatization (p38 MAPK Analogues)

For the synthesis of non-fused urea/amide inhibitors.[1]

  • Dissolution: Dissolve CMP-5A (1.0 eq) in anhydrous THF.

  • Base: Add Triethylamine (2.0 eq) or Pyridine.

  • Acylation: Add the desired Benzoyl Chloride (e.g., 2,6-difluorobenzoyl chloride) (1.1 eq) dropwise at 0°C.

  • Stir: Warm to RT and stir for 2 hours.

  • Quench: Add water. The product usually precipitates.[1]

  • Significance: This generates the "open" amide scaffold common in Type II kinase inhibitors (e.g., Sorafenib analogs).[1]

Safety & Handling

  • Methylhydrazine (Precursor): Extremely toxic, potential carcinogen, and unstable.[1] All synthesis involving hydrazine must be performed in a fume hood with a blast shield.

  • CMP-5A: Irritant. Avoid inhalation of dust.

  • Regioselectivity Warning: In Protocol A, improper temperature control leads to the 3-amino-1,5-dimethyl isomer, which is biologically inactive for this specific application.[1] Verify regiochemistry using NOESY NMR (interaction between N-Me and C4-H/Ar).

References

  • Aggarwal, R., et al. (2018).[1][2] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242.[1] Link

  • Fichez, J., Busca, P., & Prestat, G. (2011).[1] "Recent advances in aminopyrazoles synthesis and functionalization." Chimica Oggi - Chemistry Today, 29(4).[1] Link

  • Hassan, A. S., et al. (2015).[1] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica, 83(1), 27-39.[1] Link[1]

  • Cayman Chemical. (n.d.).[1] "p38 MAPK Inhibitor Product Information." Cayman Chemical.[1][3] Link

  • Sigma-Aldrich. (n.d.). "5-Amino-1,3-dimethylpyrazole Product Specification." Merck KGaA.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1,3-Dimethyl Pyrazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering regioselectivity challenges in the synthesis of 1,3-dimethylpyrazole.

Executive Summary: The Regioselectivity Challenge

The synthesis of 1,3-dimethylpyrazole (1,3-DMP) is a classic problem in heterocyclic chemistry due to the competing formation of its regioisomer, 1,5-dimethylpyrazole (1,5-DMP). This reaction typically involves the condensation of methylhydrazine with a 1,3-dielectrophile (such as 4,4-dimethoxy-2-butanone or acetoacetaldehyde derivatives).[1]

The core challenge lies in controlling the initial nucleophilic attack. Methylhydrazine contains two nucleophilic nitrogen atoms with distinct electronic and steric profiles:

  • 
     (–NHMe):  More nucleophilic due to the inductive effect (+I) of the methyl group, but sterically more hindered.
    
  • 
     (–NH
    
    
    
    ):
    Less nucleophilic, but sterically accessible.

Regioselectivity is dictated by the interplay between Kinetic Control (fastest attack) and Thermodynamic Control (most stable product).

  • Target Product (1,3-DMP): Thermodynamically favored. The N-methyl group is adjacent to a C5-hydrogen, minimizing steric strain.[1]

  • Impurity (1,5-DMP): Often the kinetic product (depending on conditions). The N-methyl group is adjacent to a C5-methyl group, creating significant steric repulsion (A-strain).[1]

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My crude NMR shows a 60:40 mixture of 1,3- and 1,5-isomers."

Diagnosis: The reaction likely proceeded under conditions that did not fully allow for thermodynamic equilibration, or the electrophile's reactivity profile favored the "wrong" initial attack.

Technical Insight: If you are using 4,4-dimethoxy-2-butanone (acetal-protected aldehyde), the ketone carbonyl is the only free electrophile initially.[1] The


 (NHMe) of methylhydrazine often attacks the ketone first. This sets the stage for the methyl group to end up at position 5 (adjacent to the N-Me), leading to the 1,5-isomer .

Corrective Action:

  • Pre-hydrolysis: Ensure the acetal is fully hydrolyzed to the aldehyde before adding the hydrazine. Use aqueous acid (e.g., HCl) to generate the free acetoacetaldehyde in situ. The free aldehyde is significantly more electrophilic than the ketone.

  • Order of Addition: Add the methylhydrazine to the acidic solution of the dicarbonyl. This ensures the most reactive electrophile (aldehyde) is in excess relative to the hydrazine, favoring the attack of the most nucleophilic nitrogen (

    
    ) on the most electrophilic carbon (Aldehyde).
    
    • Mechanism:[2][3]

      
       attacks Aldehyde 
      
      
      
      N1 attached to Aldehyde carbon
      
      
      Aldehyde carbon becomes C5 (which has H)
      
      
      1,3-Isomer .
Issue 2: "I cannot separate the isomers by flash chromatography."

Diagnosis: 1,3-DMP and 1,5-DMP have very similar polarities, making silica gel chromatography inefficient and solvent-intensive for large scales.[1]

Technical Insight: The structural difference (steric crowding in 1,5-DMP) results in distinct boiling points. The 1,5-isomer has a higher internal energy and slightly different intermolecular forces, but historically, the boiling points are distinct enough for separation by fractional distillation (rectification).

Data Comparison:

Property1,3-Dimethylpyrazole (Target)1,5-Dimethylpyrazole (Impurity)
Boiling Point ~136–138 °C~153–155 °C
Steric Environment Unhindered (Me

H)
Hindered (Me

Me)
Thermodynamic Stability HighLow

Corrective Action: Switch to Fractional Distillation .

  • Use a column with sufficient theoretical plates (e.g., Vigreux or spinning band for smaller scales).

  • The 1,3-isomer is more volatile and will distill first.

  • Maintain a reflux ratio of at least 5:1 to ensure clean separation.

Issue 3: "How do I definitively confirm I have the 1,3-isomer using NMR?"

Diagnosis: 1H NMR chemical shifts are similar. Relying solely on 1D proton shifts can be ambiguous without a reference standard.

Technical Insight: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assigning pyrazole regiochemistry.

Validation Protocol:

  • Acquire a 2D NOESY spectrum.[1]

  • Locate the N-Methyl singlet (~3.8 ppm).[1]

  • Look for cross-peaks:

    • 1,3-DMP: Strong NOE between N-Me and the C5-Proton (aromatic doublet/singlet).[1]

    • 1,5-DMP: Strong NOE between N-Me and the C5-Methyl group.[1]

    • Note: If you see NOE between N-Me and a methyl group, you have the wrong isomer (1,5-DMP).

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic bifurcation. To maximize 1,3-DMP, we must favor Path A .

PyrazoleRegioselectivity Start Reactants (Methylhydrazine + Acetoacetaldehyde) PathA Path A (Desired) N(Me) attacks Aldehyde Start->PathA High Electrophilicity (Free Aldehyde) PathB Path B (Undesired) N(Me) attacks Ketone Start->PathB Protected Aldehyde (Ketone Attack) InterA Intermediate A N(Me)-CH(OH)-... PathA->InterA InterB Intermediate B N(Me)-C(OH)(Me)-... PathB->InterB Prod13 1,3-Dimethylpyrazole (Thermodynamic Product) No Steric Clash InterA->Prod13 Cyclization - H2O Prod15 1,5-Dimethylpyrazole (Kinetic/Steric Impurity) N-Me / C5-Me Clash InterB->Prod15 Cyclization - H2O

Caption: Mechanistic divergence in methylhydrazine condensation. Path A is favored by ensuring the aldehyde is free and highly electrophilic.

Optimized Experimental Protocol

This protocol is designed to favor the thermodynamic product (1,3-DMP) through pH control and thermal equilibration.

Reagents:

  • 4,4-Dimethoxy-2-butanone (1.0 equiv)[1]

  • Methylhydrazine (1.05 equiv)

  • HCl (aq, 2M)

  • Ethanol (Solvent)[4][5][6]

Step-by-Step Workflow:

  • Deprotection (Critical):

    • Charge 4,4-dimethoxy-2-butanone into the reactor.[1]

    • Add 2M HCl (approx. 2 equiv) and stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC or GC to confirm disappearance of the acetal and formation of the aldehyde species.

  • Condensation:

    • Cool the mixture to 0–5 °C.

    • Add Methylhydrazine dropwise.[1] Caution: Exothermic.

    • Why? Low temperature during addition controls the rate, but the presence of the free aldehyde directs the N-Me attack to the C1 (aldehyde) position.

  • Thermodynamic Equilibration:

    • After addition, heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Reasoning: High temperature helps overcome the activation energy for reversibility, allowing any kinetically formed 1,5-isomer to potentially equilibrate or ensuring the cyclization favors the lower-energy 1,3-isomer.

  • Workup & Purification:

    • Neutralize with NaOH or NaHCO3.[1]

    • Extract with Ethyl Acetate or DCM.[1]

    • Distillation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~138 °C (at atmospheric equivalent).

References

  • BenchChem. (2025).[1][7] A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers. Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [J. Org.[2][8] Chem. 73, 9, 3523–3529]([Link])

  • Rusak, V.V., et al. (2015).[9] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Retrieved from

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole (Isomer Comparison Data). Retrieved from

Sources

Validation & Comparative

Structural Elucidation of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative MS/MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine . Unlike generic spectral libraries, this document focuses on distinguishing this specific scaffold from its structural analogs (regioisomers and synthetic impurities) using ESI-MS/MS.

Key Technical Insight: The presence of the ortho-chlorine substituent on the phenyl ring introduces specific steric and electronic effects that distinguish its fragmentation pathway from the para-chloro isomer. Successful identification relies on monitoring the characteristic chlorine isotope cluster (


) and the sequential neutral losses of ammonia (

) and acetonitrile (

).

Chemical Identity & Theoretical Mass Properties[1][2]

Before analyzing fragmentation, the precursor ion properties must be established to validate the analytical window.

PropertyValueNotes
Formula

Monoisotopic Mass 221.0720 DaBased on

Precursor Ion

222.0793 m/z ESI Positive Mode
Isotope Pattern M (100%) : M+2 (32%)Characteristic 3:1 ratio due to Cl
Key Functional Groups Primary Amine (-NH2), Pyrazole Core, o-ChlorophenylSites of ionization and cleavage

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to impurities or isomers that co-elute. This section compares the target molecule against its most common structural confounders.

Scenario A: Target vs. Des-chloro Impurity (Synthetic Byproduct)
  • The Alternative: 4-Phenyl-1,3-dimethyl-1H-pyrazol-5-amine (No Chlorine).

  • differentiation:

    • Mass Shift: The alternative appears at m/z 188.1 , a shift of -34 Da (loss of Cl, gain of H).

    • Isotope Profile: The alternative lacks the M+2 peak (~32% abundance) seen in the target.

    • Performance Impact: High. The des-chloro analog significantly alters lipophilicity (LogP) and metabolic stability.

Scenario B: Target vs. Regioisomer (4-(4-Chlorophenyl)-...)
  • The Alternative: The para-chloro isomer (4-chlorophenyl).

  • Differentiation:

    • Precursor Mass: Identical (m/z 222.08). Indistinguishable by MS1.

    • Fragmentation (MS2):

      • Target (ortho-Cl): The ortho-Cl creates steric strain with the pyrazole ring. This often facilitates a faster loss of the halogen radical (

        
        ) or HCl during high-energy collisions compared to the para isomer.
        
      • Alternative (para-Cl): The para position is electronically stable. Fragmentation is dominated by ring cleavage before halogen loss.

    • Chromatography: The ortho-isomer typically elutes earlier on C18 columns due to a twisted, non-planar conformation reducing interaction with the stationary phase.

Detailed Fragmentation Mechanism

The fragmentation of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine in ESI(+) follows a charge-retention mechanism. The protonation likely occurs at the N2 of the pyrazole ring (the most basic site) or the exocyclic amine.

Primary Pathway: The Ammonia Loss (Diagnostic)

The most abundant fragment arises from the loss of the exocyclic amine group.

  • Transition:

    
    
    
  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Neutral Loss:

    
    .
    
  • Significance: Confirms the integrity of the aminopyrazole core.

Secondary Pathway: The Nitrile Scission

Following ammonia loss, the pyrazole ring destabilizes.

  • Transition:

    
    
    
  • Mechanism: Ring contraction or cleavage involving the loss of acetonitrile (

    
    ) from the N1-C3 side of the pyrazole.
    
  • Neutral Loss:

    
    .
    
Tertiary Pathway: Halogen Elimination

High collision energy (CE > 35 eV) is required to break the Aryl-Cl bond.

  • Transition:

    
    
    
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Neutral Loss:

    
    .
    

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the connectivity of the fragmentation events described above.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Tree for 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine Precursor Precursor Ion [M+H]+ m/z 222.08 (C11H13ClN3)+ Frag1 Fragment A [M+H - NH3]+ m/z 205.05 (C11H10ClN2)+ Precursor->Frag1 Loss of NH3 (-17 Da) Low CE (10-20 eV) Frag2 Fragment B [M+H - HCl]+ m/z 186.10 (C11H12N3)+ Precursor->Frag2 Loss of HCl (-36 Da) High CE (>35 eV) Frag3 Fragment C [Frag A - CH3CN]+ m/z 164.02 (C9H7ClN)+ Frag1->Frag3 Ring Cleavage Loss of CH3CN (-41 Da) Frag4 Fragment D (Aryl Cation) m/z 111.00 (C6H4Cl)+ Frag1->Frag4 Loss of Pyrazole Remnant Frag2->Frag4 Ring Disintegration

Figure 1: ESI-MS/MS Fragmentation Tree. Blue indicates the parent ion; Red/Green/Yellow indicate primary and secondary product ions.

Experimental Protocol

To reproduce these results for comparative studies or quality control, follow this self-validating protocol.

A. Sample Preparation[3][4]
  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Final Concentration: 10 µg/mL (approx. 45 µM).

B. LC-MS/MS Parameters (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Argon or Nitrogen.

C. Collision Energy (CE) Ramp

To observe the full spectrum of fragments, a "stepping" method is recommended:

CE SettingTarget FragmentPurpose
10 - 15 eV m/z 222 (Parent)Confirm Isotope Ratio (3:1)
20 - 25 eV m/z 205 (-NH3)Confirm Amine substitution
35 - 50 eV m/z 164 / 111Structural elucidation of core

References

  • Holzer, W., & Batezila, G. (2010).[3] (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one.[3] Molbank, 2010(1), M661. (Provides analogous spectral data for chlorophenyl-pyrazoles).

  • Frizzo, C. P., et al. (2013).[4] Fragmentation of methyl-1-nitropyrazoles. Journal of Mass Spectrometry. (Establishes baseline pyrazole ring cleavage mechanisms).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted aminopyrazoles. (General reference for physicochemical properties).

Sources

Comparative Bioactivity Guide: 4-(2-Chlorophenyl) vs. 4-(4-Chlorophenyl) Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twist vs. Reach" Paradigm

In the optimization of pyrazole-based pharmacophores—particularly for kinase inhibitors (e.g., p38 MAPK, AKT2) and antimicrobial agents—the regioisomeric placement of a chlorine atom on the C4-phenyl ring acts as a critical molecular switch.

This guide compares the bioactivity profiles of 4-(2-chlorophenyl) pyrazoles (Ortho-Cl) versus 4-(4-chlorophenyl) pyrazoles (Para-Cl) .

  • The Para-Cl (4-position) Advantage: Drives potency through enhanced lipophilicity (

    
    -stacking) and metabolic stability by blocking the primary site of CYP450 oxidation. It favors a planar conformation critical for deep hydrophobic pocket insertion.
    
  • The Ortho-Cl (2-position) Utility: Induces a steric "twist" (dihedral angle >30°) between the pyrazole and phenyl rings. This is utilized to break planarity for solubility improvement or to access "gatekeeper" regions in sterically demanding kinase pockets, though often at the cost of absolute potency compared to the para-isomer.

Structural & Mechanistic Analysis (SAR)

Molecular Geometry and Binding Modes

The bioactivity divergence stems fundamentally from the dihedral angle between the pyrazole core and the pendant phenyl ring.

  • 4-(4-Chlorophenyl) [Para]:

    • Geometry: Adopts a near-planar conformation (dihedral angle <15°) due to minimal steric clash with the pyrazole protons.

    • Effect: Allows the molecule to slide into narrow hydrophobic clefts (e.g., the ATP-binding hinge region of kinases). The chlorine atom extends the molecule's reach, engaging halogen bonds with backbone carbonyls.

    • Metabolism: The C4-position is the most electron-rich and accessible site for Phase I oxidation. Substituting this with chlorine (a metabolic blocker) significantly extends half-life (

      
      ).
      
  • 4-(2-Chlorophenyl) [Ortho]:

    • Geometry: The chlorine atom clashes with the adjacent pyrazole nitrogen or C-H bonds, forcing the phenyl ring to twist out of plane (dihedral angle 35°–60°).

    • Effect: This "propeller" shape disrupts

      
      -
      
      
      
      stacking but increases solubility by reducing crystal lattice energy. It creates a bulkier 3D profile that can induce selectivity by clashing with non-target isoforms.
Visualization: SAR Decision Matrix

The following diagram illustrates the logical decision process for selecting between Ortho and Para substitution based on target requirements.

SAR_Logic Start Pyrazole Scaffold Optimization Decision Select Chlorine Position Start->Decision Para 4-Chloro (Para) 'The Extender' Decision->Para Need Potency/Stability Ortho 2-Chloro (Ortho) 'The Twister' Decision->Ortho Need Solubility/Selectivity Para_Mech Mechanism: Maintains Planarity Blocks CYP Oxidation Para->Para_Mech Ortho_Mech Mechanism: Induces Dihedral Twist Breaks Stacking Ortho->Ortho_Mech Para_Outcome High Potency (IC50 < 50nM) Metabolic Stability Para_Mech->Para_Outcome Ortho_Outcome High Selectivity Improved Solubility Ortho_Mech->Ortho_Outcome

Figure 1: SAR Decision Tree illustrating the functional consequences of chlorine placement on the phenyl ring.

Comparative Bioactivity Data[1]

The following data summarizes trends observed in kinase inhibition (e.g., AKT2, p38) and antimicrobial assays. Note: Data represents aggregated trends from structure-activity relationship studies (e.g., Topliss Tree logic) and should be validated for specific proprietary scaffolds.

Feature4-(4-Chlorophenyl) [Para]4-(2-Chlorophenyl) [Ortho]Mechanistic Driver
Kinase Potency (IC50) High (++++) Moderate (++)Para-Cl accesses deep hydrophobic pockets; Planarity aids hinge binding.
Metabolic Stability High (

)
Low/MediumPara-Cl blocks the primary site of oxidative metabolism.
Aqueous Solubility LowImproved (+) Ortho-twist disrupts crystal lattice packing energy.
Selectivity Lower (Promiscuous)Higher Steric bulk of 2-Cl prevents binding to kinases with small gatekeeper residues.
Electronic Effect

(Withdrawal)
Inductive/Steric MixPara-Cl pulls electron density, increasing acidity of pyrazole NH.

Key Insight: In AKT2 inhibitor studies, N-(4-chlorophenyl) substituted pyrazoles (e.g., Compound 4j) demonstrated superior inhibitory activity compared to ortho-analogs due to the specific requirement for a linear, lipophilic insertion into the ATP binding pocket [1, 5].

Experimental Protocols

To validate these differences in your own library, follow these standardized protocols for synthesis and bioassay.

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol ensures high yields for the difficult C4-arylation of pyrazoles.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[1]

  • Arylboronic acid (2-Cl or 4-Cl phenyl) (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (2 mol%)[1]

  • Base: Na2CO3 (2.5 equiv)[1]

  • Solvent: DME/H2O (10:1 v/v)

Procedure:

  • Setup: In a microwave-safe vial, dissolve the iodopyrazole and respective boronic acid in DME/H2O.

  • Degas: Purge with argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 and Na2CO3. Cap the vial.

  • Reaction: Irradiate at 150°C for 10 minutes (Microwave). Note: Conventional heating requires 12h+ reflux and yields are lower.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Bioassay: Kinase Inhibition (FRET-based)

Quantify the IC50 shift between the two isomers.

Workflow:

  • Preparation: Dilute compounds (Ortho/Para isomers) in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix kinase (e.g., p38 MAPK or AKT2), fluorescent peptide substrate, and ATP in reaction buffer.

  • Addition: Add compounds; incubate for 60 mins at RT.

  • Detection: Add Development Reagent (site-specific protease or antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Diagram

Workflow Substrate Reagents: Boronic Acids (2-Cl vs 4-Cl) Synth Synthesis: Suzuki Coupling (MW, 150°C, 10min) Substrate->Synth Pd(0) Cat. Purify Purification: Flash Column (>95% Purity) Synth->Purify Workup Assay Bioassay: FRET Kinase Screen (IC50 Determination) Purify->Assay DMSO Stock Data Analysis: Compare Potency vs Selectivity Assay->Data Sigmoidal Fit

Figure 2: End-to-end experimental workflow for synthesizing and testing pyrazole isomers.

References

  • Vertex AI Search Result 1.5: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2023).[2] National Institutes of Health. 3

  • Vertex AI Search Result 1.1: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).[1] RHHZ. 1[4]

  • Vertex AI Search Result 1.12: Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. (2025).[5] ResearchGate. 5

  • Vertex AI Search Result 1.4: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. (2026).[4][6] MDPI. 7

  • Vertex AI Search Result 1.14: Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors. (2022).[8] MDPI. 8[4]

Sources

Structural Confirmation of Pyrazole-5-amines: A Definitive Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrazole-5-amines (also referred to as 3(5)-aminopyrazoles) are privileged scaffolds found in kinase inhibitors and anti-inflammatory drugs. However, their structural characterization is notoriously deceptive due to annular tautomerism —the rapid migration of a proton between the N1 and N2 ring nitrogens.

This guide objectively compares X-ray crystallography against NMR and Computational (DFT) methods. While NMR is the workhorse of purity analysis, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute tautomeric state and hydrogen-bonding network in the solid phase—critical data for structure-based drug design (SBDD).

The Structural Challenge: The Tautomer Trap

The core difficulty in characterizing pyrazole-5-amines lies in the equilibrium between the 5-amino-1H-pyrazole (Form A) and 3-amino-1H-pyrazole (Form B).

  • In Solution: The proton exchange is often faster than the NMR timescale, resulting in averaged signals.

  • In Solid State: The molecule "freezes" into a specific tautomer, dictated not just by internal energy, but by intermolecular hydrogen bonding (packing forces).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the potential for misassignment without crystallographic evidence.

Tautomerism cluster_0 Annular Tautomerism Equilibrium Ta 5-amino-1H-pyrazole (Donor at N1, Acceptor at N2) Tb 3-amino-1H-pyrazole (Donor at N2, Acceptor at N1) Ta->Tb Fast Proton Transfer (Solution) Factors Stabilizing Factors: 1. Solvent Polarity 2. Crystal Packing (H-Bonds) 3. Substituent Electronics Factors->Ta Factors->Tb

Figure 1: The annular tautomerism of aminopyrazoles. In solution, these forms interconvert rapidly; in the crystal lattice, one form is energetically selected.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against standard spectroscopic and computational alternatives for this specific scaffold.

FeatureSingle Crystal X-ray (SC-XRD) Solution NMR (

)
DFT (Computational)
Primary Output Absolute 3D Structure & Tautomer IDConnectivity & PurityTheoretical Energy Minima
Tautomer Specificity High. Unambiguously locates H atoms on N1 or N2.Low. Signals often average; requires low-temp experiments to slow exchange.Medium. Predicts gas-phase stability, often failing to account for packing forces.
Sample State Solid (Single Crystal)Liquid (Solution)Virtual (Gas/Solvent Model)
Throughput Low (Days to Weeks)High (Minutes)High (Hours)
Critical Limitation Requires a diffraction-quality crystal.Solvent-dependent shifts; NOE signals can be ambiguous for tautomers.Cannot predict polymorphic preference or packing effects accurately.

Expert Insight: While DFT calculations (e.g., B3LYP/6-311++G**) often predict the 3-amino tautomer is more stable in the gas phase [1], X-ray data frequently reveals the 5-amino tautomer in the solid state due to specific intermolecular hydrogen bond dimers (e.g.,


 motifs) [2]. Relying solely on DFT for drug binding models can lead to incorrect pharmacophore assumptions.

Strategic Protocol: Crystallization & Data Collection

Phase A: Crystallization Screening (The "Vapor Diffusion" Approach)

Aminopyrazoles are polar and H-bond active. Simple evaporation often yields amorphous powder. Use Sitting Drop Vapor Diffusion to control nucleation.

  • Prepare Stock: Dissolve 10 mg of compound in 100 µL of a polar solvent (Methanol or DMSO).

  • Prepare Anti-solvent: Use a non-polar solvent (Ethyl Acetate or Pentane) in the reservoir.

  • The Drop: Mix 1 µL Stock + 1 µL Anti-solvent on the bridge. Seal.

  • Mechanism: As the volatile anti-solvent diffuses into the drop, solubility decreases slowly, promoting ordered lattice formation driven by H-bonds (N-H...N).

Phase B: Data Collection & Refinement[1]
  • Temperature: Always collect at 100 K (Cryo-cooling).

    • Reasoning: Thermal motion at room temperature smears the electron density of Hydrogen atoms. To distinguish N1-H from N2-H, you need high-resolution data (>0.8 Å), achievable only by minimizing thermal vibration [3].

  • Refinement Strategy:

    • Do not use "riding models" for the ring nitrogens initially.

    • Locate the Hydrogen atom in the Difference Fourier Map (

      
      ) .
      
    • Self-Validation Check: If the H-atom density peak is visible on N1 but not N2, the tautomer is confirmed. If peaks appear on both with 50% occupancy, you have a disordered structure (rare but possible).

Data Interpretation: Decoding the Lattice

Once the structure is solved, the validity of the pyrazole-5-amine model relies on analyzing the Hydrogen Bonding Network.

The "Dimer" Validation

Most stable pyrazole-5-amines crystallize as dimers or chains.

  • Motif: Look for an

    
     ring motif.
    
  • Interaction: The amino group (

    
    ) acts as a donor, and the ring nitrogen (
    
    
    
    ) acts as an acceptor.
  • Causality: If the structure shows the exocyclic amine donating to the ring nitrogen of a neighbor, it confirms the availability of the lone pair on the ring nitrogen, validating the tautomeric assignment [4].

Workflow Diagram

Workflow Start Synthesized Pyrazole-5-amine Screen Crystallization Screening (Vapor Diffusion / Slow Evap) Start->Screen Check Microscope Check: Birefringence? Screen->Check Check->Screen Amorphous/Clear Diffraction X-ray Diffraction (100 K) Collect >0.8 Å Resolution Check->Diffraction Crystalline Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Map Difference Fourier Map Analysis (Locate H atoms on N1/N2) Phasing->Map Final Final Model: Absolute Tautomer Confirmed Map->Final

Figure 2: The self-validating workflow for structural confirmation. The critical step is the Difference Fourier Map analysis to locate the tautomeric proton.

References

  • Alkorta, I., & Elguero, J. (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH) / PMC.

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure. Journal of Physical Chemistry A.

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole Derivatives. Scientia Pharmaceutica.[2][3] [4]

  • Metwally, N. H., et al. (2023). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. IUCrData.

Sources

Advanced Identification Guide: Reference Standards for 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Technical Context[1][2][3][4][5]

In the high-stakes arena of pharmaceutical impurity profiling and agrochemical synthesis, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a critical structural motif.[1] Often encountered as a Key Starting Material (KSM) or a degradation impurity in the synthesis of p38 MAP kinase inhibitors and pyrazole-based fungicides, its accurate identification is fraught with challenges.

The primary analytical difficulty lies in regioisomerism . The condensation reactions used to synthesize this core often yield mixtures of the target 1,3-dimethyl-5-amine and its isomer, 1,5-dimethyl-3-amine.[1] Standard 1D NMR and low-resolution MS often fail to distinguish these positional isomers definitively.[1]

This guide objectively compares the three tiers of reference standards available for this compound—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials —and provides a self-validating experimental workflow to ensure absolute structural confirmation.

Comparative Analysis: Selecting the Right Reference Standard

Choosing the correct grade of reference material is not merely a budgetary decision; it is a regulatory one dictated by the intended use (e.g., ICH Q3A/B qualification vs. early-stage discovery).

The Three Tiers of Reference Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade (In-House)
Primary Use Instrument calibration, method validation, quantification of critical impurities.[1]Routine QC, retention time marking, system suitability testing.Early-stage synthesis, qualitative identification only.
Traceability Absolute. Traceable to SI units via primary standards (qNMR/Mass Balance).Intermediate. Traceable to an internal primary standard or CRM.[1]Low. Often based on area% purity without water/solvent correction.[1]
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability data.[1][2][3][4]Usually stated as a purity value (e.g., >98%) without uncertainty budget.Not provided.
Accreditation ISO 17034 & ISO 17025.[1][5][2][3][4]ISO 9001 (Quality Management).[5][2]None.
Cost Factor High (10x base).Moderate (3x base).Low (1x base).
Risk Profile Minimal. Legally defensible in regulatory filings.[1]Manageable. Acceptable for most non-GMP applications.[1]High. Risk of isomeric contamination (1,5-dimethyl isomer).[1]
Senior Scientist’s Verdict
  • For GMP Release/Stability: You must use an ISO 17034 CRM or fully characterize a Tier 2 standard to Primary Standard status using the protocol below.

  • For R&D/Screening: A Tier 2 Analytical Standard is sufficient, provided you verify the regio-chemistry using NOESY NMR (see Section 3).

Experimental Protocols: Self-Validating Identification Systems

The following protocols are designed to be self-validating , meaning the data generated intrinsically confirms the success of the experiment.

Protocol A: High-Resolution LC-MS/MS Identification

Objective: To separate the target 5-amine from potential 3-amine regioisomers and confirm molecular formula.[1]

Methodology:

  • Stationary Phase: Use a Pentafluorophenyl (PFP) or C18 End-capped column (e.g., 150 x 2.1 mm, 1.9 µm).

    • Rationale: The basic amine group causes tailing on standard silica. PFP phases offer unique selectivity for halogenated aromatics (the 2-chlorophenyl group) and separate regioisomers better than C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).

    • B: Acetonitrile.[1][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI(+) MS/MS.

Validation Criteria (Pass/Fail):

  • Pass: Single sharp peak (Asymmetry factor 0.9 – 1.2).

  • Diagnostic Ion: Observe characteristic loss of the chlorophenyl ring or fragmentation of the pyrazole core. The isotopic pattern must show a 3:1 ratio for

    
    .
    
Protocol B: Regiochemistry Confirmation via 2D NMR (Critical)

Objective: To distinguish 1,3-dimethyl-5-amine (Target) from 1,5-dimethyl-3-amine (Impurity).[1]

The Logic: In the target structure, the


-methyl group (Pos 1) is spatially close to the Chlorophenyl ring (Pos 4) or the Amine (Pos 5), but distant from the 

-methyl (Pos 3). In the unwanted isomer, the

-methyl is adjacent to the

-methyl.[1]

Step-by-Step:

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).[1]
    
  • Experiment: Run

    
     NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Locate the

      
      -methyl singlet (~3.6 ppm) and 
      
      
      
      -methyl singlet (~2.1 ppm).[1]
    • Target Signal: If you see a NOE correlation between the

      
      -methyl and the Amine (
      
      
      
      )
      protons or the Phenyl ring protons, it is the Target (1,3-dimethyl-5-amine) .[1]
    • Impurity Signal: If you see a strong NOE correlation between the

      
      -methyl and the 
      
      
      
      -methyl
      , it is the Isomer (1,5-dimethyl-3-amine) .[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this compound.

ReferenceStandardValidation RawMaterial Raw Material (4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine) InitialQC Initial QC (HPLC purity > 98%) RawMaterial->InitialQC RegioCheck Regio-Isomer Check (NOESY NMR) InitialQC->RegioCheck Pass Tier3 Tier 3: Research Grade (Use for Synthesis) InitialQC->Tier3 Fail (<98%) IsomerFound NOE: N-Me <-> C-Me (Wrong Isomer) RegioCheck->IsomerFound 1,5-dimethyl detected TargetConfirmed NOE: N-Me <-> Aryl/NH2 (Correct Structure) RegioCheck->TargetConfirmed 1,3-dimethyl confirmed IsomerFound->Tier3 Discard / Repurify PurityAssignment Purity Assignment (qNMR + Residual Solvents + Water) TargetConfirmed->PurityAssignment Quantification Tier2 Tier 2: Analytical Std (Use for Routine HPLC) PurityAssignment->Tier2 Mass Balance Calculation Tier1 Tier 1: ISO 17034 CRM (Use for Validation) PurityAssignment->Tier1 ISO 17034 Accreditation Process

Caption: Decision tree for validating 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine, emphasizing the critical NOESY NMR checkpoint for regioisomer detection.

References

  • International Organization for Standardization. (2016).[2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][Link]

  • Faggiani, E., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. (Detailed discussion on hydrazine condensation and regioselectivity). [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in new drug substances. (Guidelines on impurity thresholds requiring identified reference standards). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine down the drain or in general trash.

This compound is a halogenated heteroaromatic amine . Its disposal requires strict segregation into Halogenated Organic Waste streams due to the presence of the chlorine atom on the phenyl ring and the nitrogen-rich pyrazole core. Improper incineration of chlorinated aromatics can release hydrochloric acid (HCl) and potentially dioxins; therefore, it must be routed to high-temperature incineration facilities equipped with acid scrubbers.

Compound Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This is not just "chemical waste"; it is a reactive intermediate.

FeatureChemical LogicDisposal Implication
Halogenation Contains a Chlorine (Cl) atom on the phenyl ring.MANDATORY: Must be segregated into Halogenated Waste. Mixing with non-halogenated solvents increases disposal costs and risks regulatory non-compliance (EPA/RCRA).
Amine Functionality Primary amine (-NH2) at position 5.Basic/Reactive: Do not mix with strong acids (exothermic reaction) or strong oxidizers (fire hazard) in the waste container.
Pyrazole Core Nitrogen-rich heterocycle.NOx Generation: High nitrogen content generates nitrogen oxides upon combustion; requires controlled incineration.
Physical State Likely a solid crystalline powder.Dust Hazard: High risk of inhalation during weighing/transfer. Use a fume hood.

Standard Hazard Classifications (Presumed):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized. The most common error in laboratory waste management is the "lazy mix"—dumping solids into liquid waste carboys.

Protocol A: Solid Waste (Pure Compound)
  • Primary Containment: Place the solid substance in a sealable, chemically resistant container (e.g., HDPE jar or glass vial).

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Solid Waste: Toxic, Halogenated. 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Identify the Solvent:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone : You must still pour this into the Halogenated Waste carboy because the solute (the pyrazole) contains chlorine.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic, neutralize carefully before adding to the waste carboy to prevent gas evolution.

The Disposal Workflow (Decision Logic)

The following diagram illustrates the critical decision pathways for segregating this specific compound.

WasteSegregation Start Waste Generation: 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid PackSolid Double Bag or Seal in Jar Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck FinalDest HALOGENATED WASTE STREAM (High Temp Incineration + Scrubbers) PackSolid->FinalDest Label: Toxic Solid HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolv HaloSolv->FinalDest NonHaloSolv->FinalDest Contaminates Stream (Must treat as Halogenated)

Figure 1: Decision tree for waste segregation. Note that even non-halogenated solutions become "Halogenated Waste" once this chlorinated compound is dissolved in them.

Waste Stream Management & Destruction

Once the waste leaves your lab, it enters a regulated destruction cycle.[2] Understanding this ensures you label it correctly.

The "Halogenated" Rule

In the US (RCRA regulations) and EU, waste streams are strictly divided based on halogen content.

  • Why? Burning non-halogenated waste is cheap and generates energy. Burning halogenated waste (containing Cl, F, Br) generates acidic gases (HCl, HF).

  • The Consequence: If you put this pyrazole into a "Non-Halogenated" drum, you risk damaging the incinerator's refractory lining or violating air emissions standards.

Destruction Method: High-Temperature Incineration
  • Collection: Lab waste is aggregated into 55-gallon drums.

  • Transport: Shipped to a TSDF (Treatment, Storage, and Disposal Facility).

  • Incineration: Fired at >1100°C.

    • Organic Skeleton: Oxidizes to CO2 and H2O.

    • Nitrogen: Oxidizes to NOx (scrubbed).

    • Chlorine:[3] Converts to HCl gas.

  • Scrubbing: The exhaust gas passes through a caustic scrubber (Sodium Hydroxide spray) to neutralize the HCl before release.

Emergency Protocols (Spill Management)

If 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is spilled in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[4][5]

    • Follow with a solvent wipe (Ethanol or Isopropanol) to solubilize any remaining organic residue.

  • Disposal: All cleanup materials (pads, gloves, wipes) must be placed in the Solid Hazardous Waste bag and labeled as contaminated debris.

Operational Workflow: Cradle-to-Grave

Lifecycle cluster_lab Laboratory (User Responsibility) cluster_fac Facilities / EHS cluster_ext External TSDF Gen Waste Generation Seg Segregation: Halogenated Stream Gen->Seg Label Labeling: CAS # + Hazards Seg->Label Pickup 90-Day Accumulation Area Label->Pickup Manifest RCRA Manifesting Pickup->Manifest Incinerate Rotary Kiln Incineration Manifest->Incinerate Scrub Acid Gas Scrubbing Incinerate->Scrub

Figure 2: The complete lifecycle of the chemical waste, highlighting the critical handover points.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listed Wastes (F, K, P, and U Lists).[3][6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. Compound Summary: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited published data like 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, demand meticulous attention to detail. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: An Evidence-Based Approach

Therefore, a cautious and proactive approach to safety is paramount. The following recommendations are grounded in established best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, heavy-duty chemical-resistant gloves, such as butyl rubber or Viton®, should be considered. This dual barrier provides protection against incidental contact and allows for quick decontamination by removing the outer layer.
Eye and Face Protection Chemical splash goggles that form a complete seal around the eyes are mandatory.[9][10] A face shield worn over the goggles provides an additional layer of protection against splashes and aerosols, particularly during weighing, transferring, or purification steps.[9][11]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, chemical-resistant coveralls (e.g., Tyvek® or similar) should be worn.[12][13][14] These should have elasticated cuffs to ensure a snug fit over inner gloves.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[9] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[9][12] The choice of respirator should be based on a formal risk assessment.

Diagram: Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Reagent) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.) caption Figure 1. Hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Caption: Figure 1. Hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.

1. Preparation and Pre-Handling:

  • Designated Area: All work with 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or a commercial sorbent), appropriate neutralizing agents (if applicable), and waste disposal bags must be readily accessible.

  • Emergency Eyewash and Shower: Verify that the emergency eyewash and safety shower are unobstructed and have been recently tested.

2. Weighing and Transferring:

  • Solid Handling: Weighing of the solid compound should be performed in a fume hood on a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.

3. Reaction and Work-up:

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of exothermic reactions.[15] Use an ice bath for cooling as needed and monitor the reaction temperature closely.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic separations within the fume hood.

4. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol or acetone) followed by a detergent wash is generally effective.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat/coveralls, face shield, goggles, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its associated waste is crucial to protect the environment and comply with regulations.[3] As a halogenated organic compound, it requires specific disposal procedures.[4][16][17]

Waste Segregation and Collection:

Waste StreamCollection and Labeling
Solid Waste Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste." This includes contaminated weigh boats, gloves, and absorbent materials.
Liquid Waste Collect in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[18] Do not mix with non-halogenated waste streams.[18]
Sharps Waste Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Diagram: Waste Disposal Workflow

G cluster_0 Waste Disposal Workflow Start Generation of Waste Segregate Segregate by Type (Solid, Liquid, Sharps) Start->Segregate Label Label Container Clearly 'Halogenated Waste' Segregate->Label Store Store in Designated Secondary Containment Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose caption Figure 2. A systematic workflow for the safe disposal of halogenated chemical waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.